

(R)-1-(3-fluorophenyl)ethanamine physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-1-(3-fluorophenyl)ethanamine

Cat. No.: B1336576

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of (R)-1-(3-fluorophenyl)ethanamine

This technical guide provides a comprehensive overview of the core physical properties of **(R)-1-(3-fluorophenyl)ethanamine**, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development. This document details key physical data, outlines the experimental protocols for their determination, and includes a logical workflow for property analysis.

Core Physical Properties

(R)-1-(3-fluorophenyl)ethanamine is a chiral amine that serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its physical characteristics are crucial for its handling, storage, and application in research and development.

Data Presentation

The quantitative physical properties of **(R)-1-(3-fluorophenyl)ethanamine** are summarized in the table below for clear reference and comparison.

Physical Property	Value
CAS Number	761390-58-3 [1] [2]
Molecular Formula	C8H10FN [3] [4]
Molecular Weight	139.17 g/mol [1] [2] [3] [4] [5]
Physical Form	Liquid [1]
Boiling Point	182.6°C [3]
Density	1.059 g/cm³ [3]
Flash Point	72.1°C [3]
Purity	95% [1]
Storage Temperature	2-8°C (Refrigerator) [1] [2]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a liquid chemical compound like **(R)-1-(3-fluorophenyl)ethanamine**.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[\[6\]](#) This property is a key indicator of a liquid's purity.[\[7\]](#)

- Apparatus: Thiele tube or a similar heating bath, thermometer, capillary tube sealed at one end, and a small test tube.[\[8\]](#)
- Procedure:
 - A small amount of the liquid sample is placed into the test tube.[\[8\]](#)
 - The sealed capillary tube is inverted and placed inside the test tube containing the liquid.[\[8\]](#)

- The test tube is attached to a thermometer and immersed in a heating bath (e.g., paraffin oil in a Thiele tube).[7][8]
- The bath is heated gently and uniformly.[8] Initially, a stream of bubbles will emerge from the capillary tube as the trapped air expands.[9]
- Heating continues until a rapid and continuous stream of bubbles is observed, indicating the vapor pressure of the liquid has overcome the external pressure.[7][8]
- The heat source is then removed, and the bath is allowed to cool.[8]
- The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[8]

Determination of Density

Density is the mass of a substance per unit volume and is typically measured in g/cm³ or g/mL. [10][11]

- Apparatus: A digital balance and a graduated cylinder or a pycnometer (density bottle) for higher precision.[10]
- Procedure:
 - The mass of a clean, dry graduated cylinder (or pycnometer) is measured and recorded. [10][12]
 - A known volume of the liquid is carefully added to the graduated cylinder.[10] The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[10]
 - The mass of the graduated cylinder containing the liquid is then measured.[10][12]
 - The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the filled cylinder.[12]
 - The density is calculated using the formula: $\rho = m / V$, where ρ is density, m is mass, and V is volume.[10]

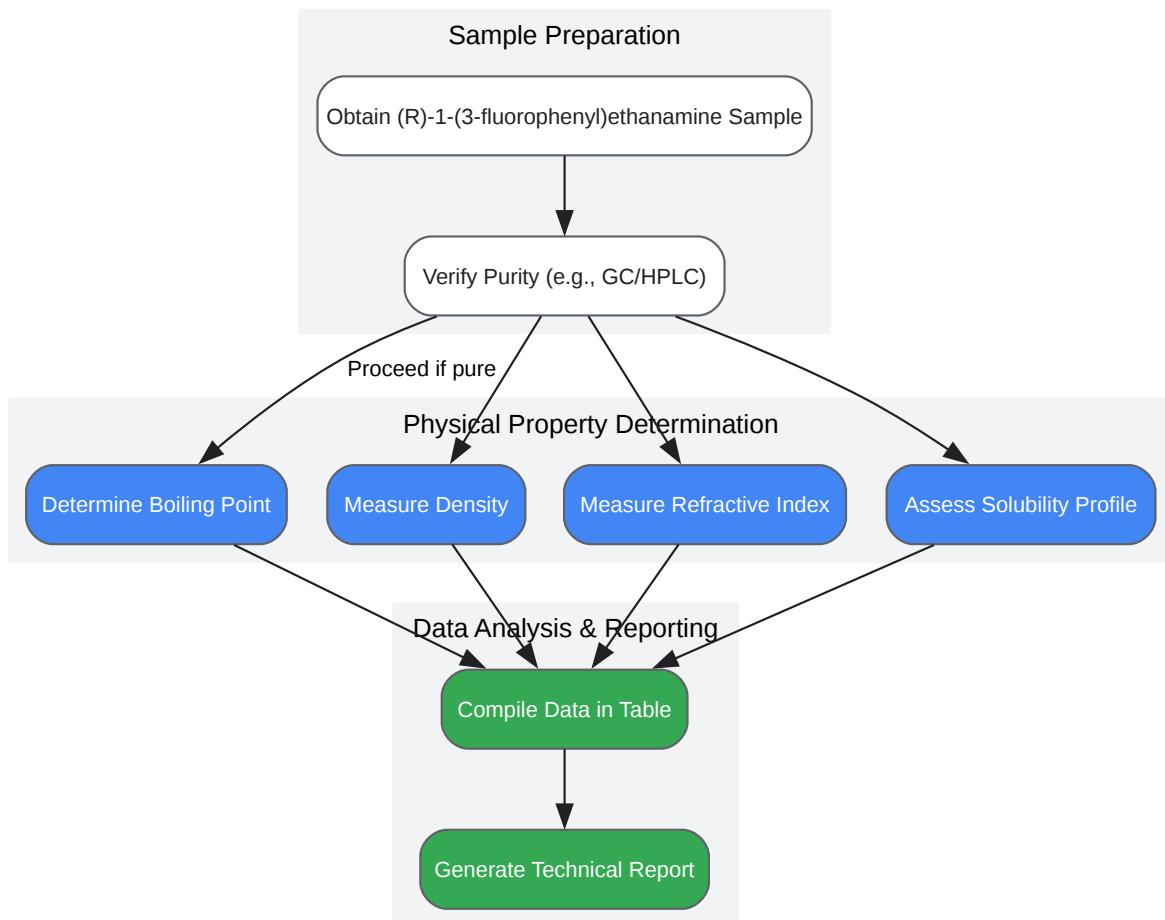
- For accuracy, measurements should be repeated and an average value calculated.[10]

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property that can be used to identify a liquid and assess its purity.[13]

- Apparatus: A refractometer (e.g., an Abbe refractometer).[14]
- Procedure:
 - The prism of the refractometer is cleaned and calibrated, typically using distilled water.
 - A few drops of the liquid sample are placed on the surface of the prism.
 - The prism is closed, and the light source is positioned.
 - The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark regions is sharp and centered in the crosshairs.
 - The refractive index value is read from the instrument's scale.
 - The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent. A correction factor can be applied if the measurement is not performed at the standard temperature of 20°C.[13]

Determination of Solubility


Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. Understanding a compound's solubility in various solvents is crucial for its application in synthesis and formulation.

- Apparatus: Small test tubes, vortex mixer or stirring rod, and a selection of solvents (e.g., water, ethanol, acetone).[15]
- Procedure (Qualitative):

- A small, measured amount of the solute (e.g., 25 mg) is placed in a test tube.[15]
- A small volume of the solvent (e.g., 0.75 mL) is added in portions.[15]
- The test tube is vigorously shaken or stirred after each addition.[15]
- The compound is classified as soluble if it completely dissolves. If not, it is classified as insoluble or partially soluble.
- This process is repeated with a range of solvents of varying polarities to create a solubility profile.[16] For amines, solubility tests in aqueous acids (like 5% HCl) and bases are also informative.[17]

Logical Workflow Visualization

The following diagram illustrates a general workflow for the determination of the physical properties of a chemical sample.

[Click to download full resolution via product page](#)

Caption: Workflow for Physical Property Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-1-(3-Fluorophenyl)ethanamine | 761390-58-3 [sigmaaldrich.com]
- 2. 761390-58-3|(R)-1-(3-Fluorophenyl)ethanamine|BLD Pharm [bldpharm.com]
- 3. 74788-45-7 Cas No. | 1-(3-Fluorophenyl)ethylamine | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. appchemical.com [appchemical.com]
- 5. 1-(3-Fluorophenyl)ethanamine | C8H10FN | CID 2782362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. scribd.com [scribd.com]
- 10. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 11. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 12. wjec.co.uk [wjec.co.uk]
- 13. athabascau.ca [athabascau.ca]
- 14. pubs.aip.org [pubs.aip.org]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. youtube.com [youtube.com]
- 17. www1.udel.edu [www1.udel.edu]
- To cite this document: BenchChem. [(R)-1-(3-fluorophenyl)ethanamine physical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1336576#r-1-3-fluorophenyl-ethanamine-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com